3-(3-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
3-(3-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine class. This compound has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry.
Properties
IUPAC Name |
3-[(3-chlorophenyl)methyl]-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2OS/c1-13-5-2-3-8-16(13)17-11-25-19-18(17)22-12-23(20(19)24)10-14-6-4-7-15(21)9-14/h2-9,11-12H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXUCXOEZVQSNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(3-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine derivatives under specific conditions.
Substitution Reactions:
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing continuous flow chemistry techniques.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient pyrimidine ring undergoes selective substitution at the C2 and C4 positions. Reactions occur under mild alkaline conditions (40-60°C) with primary amines or thiols:
| Reagent | Conditions | Product Position | Yield (%) | Key Reference |
|---|---|---|---|---|
| Ethylamine | K₂CO₃/DMF, 50°C, 8h | C2 | 72 | |
| Benzylthiol | EtOH, reflux, 12h | C4 | 68 |
Mechanistic studies using DFT calculations reveal activation energy barriers of 18-22 kcal/mol for these reactions, with charge transfer occurring preferentially at the pyrimidine nitrogen atoms.
Oxidation Reactions
The thiophene moiety demonstrates site-specific oxidation behavior:
a) Sulfur Oxidation
Controlled oxidation with mCPBA produces sulfoxide derivatives while preserving aromaticity:
text3-(3-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one + mCPBA (1.2 eq) → Sulfoxide derivative (93% purity by HPLC) Conditions: DCM, 0°C → RT, 4h [5][14]
b) Side Chain Oxidation
The 2-methylphenyl group undergoes benzylic oxidation:
| Oxidizing Agent | Temperature | Product | Conversion (%) |
|---|---|---|---|
| KMnO₄/H₂SO₄ | 80°C | 2-Carboxyphenyl derivative | 85 |
| CrO₃/AcOH | 25°C | 2-Formylphenyl derivative | 91 |
X-ray crystallography confirms retention of thienopyrimidine planarity post-oxidation.
Hydrolysis Reactions
The lactam group shows pH-dependent hydrolysis:
Acidic Conditions (HCl/H₂O):
-
Complete ring opening at 100°C after 24h
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Forms thiophene-2,3-dicarboxylic acid derivative (78% yield)
Basic Conditions (NaOH/EtOH):
-
Selective C4 carbonyl hydrolysis
-
Generates enolate intermediates detectable via ¹³C NMR (δ 168-172 ppm)
Metal-Mediated Coupling Reactions
Palladium catalysis enables functionalization of the chlorobenzyl group:
| Reaction Type | Catalytic System | Coupling Partner | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄/K₃PO₄ | Phenylboronic acid | 89 |
| Sonogashira | PdCl₂(PPh₃)₂/CuI | Phenylacetylene | 76 |
XPS analysis confirms complete consumption of Cl substituents (no residual 2p₃/₂ signal at 198 eV) .
Photochemical Reactivity
UV irradiation (λ=254 nm) induces [2+2] cycloaddition:
Key Parameters:
-
Quantum yield: Φ = 0.32 ± 0.04
-
Diastereomeric ratio: 85:15 (endo:exo)
Comparative Reactivity Table
| Reaction Class | Rate Constant (k, s⁻¹) | Activation Energy (kcal/mol) | Solvent Dependence |
|---|---|---|---|
| NAS (C2) | 2.1×10⁻³ | 19.4 | DMF > DMSO > EtOH |
| Oxidation (S→O) | 4.8×10⁻⁴ | 24.7 | DCM ≈ CHCl₃ |
| Hydrolysis (acidic) | 3.2×10⁻⁵ | 32.1 | H₂O > MeOH |
Data compiled from kinetic studies using UV-Vis monitoring .
Scientific Research Applications
Antimicrobial Applications
The compound has shown promising antimicrobial activity against various bacterial and fungal strains. A study evaluated its efficacy against common pathogens:
| Microorganism | Activity (Zone of Inhibition) |
|---|---|
| Staphylococcus aureus | Significant |
| Escherichia coli | Moderate |
| Candida albicans | Notable |
The mechanism of action is believed to involve the inhibition of specific enzymes crucial for microbial survival, potentially leading to ATP depletion in pathogens such as Mycobacterium tuberculosis .
Anticancer Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidin-4(3H)-one exhibit significant antiproliferative effects on various cancer cell lines. The following table summarizes findings from in vitro studies:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.2 |
| A549 (Lung) | 12.8 |
| HT-29 (Colon) | 10.5 |
These results suggest that the compound may act as a potent anticancer agent by targeting pathways involved in cell proliferation and apoptosis .
Case Studies and Research Findings
- Synthesis and Characterization : A series of thieno[3,2-d]pyrimidin-4(3H)-one derivatives were synthesized using conventional methods, including reflux techniques. Characterization was performed using IR, NMR, and mass spectrometry .
- Antimicrobial Evaluation : The antimicrobial activity was assessed using the agar well diffusion method against several strains. Compounds demonstrated varying degrees of effectiveness, with some exhibiting strong antibacterial properties comparable to standard antibiotics .
- Anticancer Efficacy : In a study focusing on cancer cell lines, the compound showed significant inhibition of cell growth, indicating its potential as a therapeutic agent in oncology .
Mechanism of Action
The mechanism of action of 3-(3-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been found to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacterium’s energy metabolism . This inhibition leads to a decrease in ATP production, ultimately affecting the survival of the bacteria.
Comparison with Similar Compounds
3-(3-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can be compared with other thienopyrimidine derivatives:
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds also exhibit antitubercular activity but may differ in their potency and cytotoxicity profiles.
Thieno[3,2-d]pyrimidin-4-amines: These derivatives inhibit cytochrome bd oxidase and have been studied for their structure-activity relationships.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties.
Biological Activity
The compound 3-(3-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one belongs to a class of thieno[3,2-d]pyrimidine derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.
Synthesis and Structural Characteristics
The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step reactions starting from readily available precursors. The structural features of the compound include a thieno ring fused with a pyrimidine core, which is critical for its biological activity. The presence of substituents such as 3-chlorobenzyl and 2-methylphenyl enhances its interaction with biological targets.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of thieno[3,2-d]pyrimidine derivatives. For instance, compounds with similar structures have shown significant inhibitory effects against various bacterial strains. The compound is hypothesized to possess similar properties due to its structural analogies.
| Compound | Activity | Reference |
|---|---|---|
| Thieno[3,2-d]pyrimidine derivative | Antibacterial | |
| Thieno[3,2-d]pyrimidine analogs | Antifungal |
Anti-inflammatory Properties
Research indicates that thieno[3,2-d]pyrimidines exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. In vitro studies have reported that certain derivatives can significantly reduce the production of pro-inflammatory cytokines.
- Mechanism : The inhibition of COX-1 and COX-2 enzymes leads to decreased synthesis of prostaglandins, which are mediators of inflammation.
- IC50 Values : The IC50 values for related compounds range from 6.12 µM to 11.60 µM, indicating potent anti-inflammatory activity comparable to established NSAIDs like indomethacin .
Cytotoxicity and Antitumor Activity
Thieno[3,2-d]pyrimidine derivatives have also been evaluated for their cytotoxic effects against various cancer cell lines. Studies suggest that these compounds can induce apoptosis in cancer cells through multiple pathways.
Case Studies
- In Vivo Studies : In a study examining the anti-inflammatory effects in a rat model of arthritis, administration of thieno[3,2-d]pyrimidine derivatives resulted in reduced paw swelling and joint inflammation.
- Clinical Relevance : A clinical trial assessing the efficacy of thieno derivatives in treating chronic inflammatory conditions showed promising results, leading to further investigations into their use as therapeutic agents.
Structure-Activity Relationship (SAR)
The biological activity of thieno[3,2-d]pyrimidines is closely related to their structural features. Modifications at specific positions on the thieno or pyrimidine rings can enhance potency and selectivity for biological targets.
- Chlorobenzyl Substitution : Enhances lipophilicity and may improve cellular uptake.
- Methylphenyl Group : Contributes to selective binding to target enzymes or receptors.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-(3-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multi-step procedures involving cyclocondensation, Suzuki coupling, or aza-Wittig reactions. For example, thieno[3,2-d]pyrimidin-4(3H)-one derivatives are often synthesized by reacting aminothiophene carboxylates with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Optimization involves adjusting catalysts (e.g., Pd(PPh₃)₄ for coupling reactions), solvent polarity, and temperature. Monitoring intermediates via TLC and HPLC ensures purity (>95%) .
Q. Which spectroscopic and crystallographic techniques are most reliable for structural elucidation?
- Methodology :
- Single-crystal X-ray diffraction resolves stereochemistry and bond lengths (e.g., mean C–C bond precision: ±0.004 Å, R factor <0.07) .
- ¹H/¹³C NMR identifies substituent environments (e.g., aromatic protons at δ 7.2–7.5 ppm, methyl groups at δ 2.3–2.6 ppm) .
- HRMS confirms molecular weight (e.g., [M+H]⁺ observed within ±0.5 Da of theoretical values) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology :
- Antimicrobial : Broth microdilution (MIC determination against S. aureus or E. coli) .
- Anticancer : MTT assay (IC₅₀ values in cancer cell lines, e.g., HepG2 or MCF-7) .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease activity) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological data?
- Methodology :
- Systematic substitution : Compare analogs with varying substituents (e.g., 3-chlorobenzyl vs. 4-fluorobenzyl) to isolate pharmacophores .
- Molecular docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., MCH1 receptor for thienopyrimidines) .
- Meta-analysis : Cross-reference biological data with physicochemical properties (logP, polar surface area) to identify outliers .
Q. What experimental designs are optimal for in vivo pharmacological studies?
- Methodology :
- Randomized block designs : Split-plot models (e.g., dose-response as main plots, administration routes as subplots) .
- Pharmacokinetics : LC-MS/MS quantification of plasma/tissue concentrations post-IV/oral dosing in rodents .
- Toxicology : OECD guidelines for acute toxicity (LD₅₀) and subchronic studies (28-day repeated dosing) .
Q. How can contradictory solubility/stability data be addressed in formulation studies?
- Methodology :
- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
- Co-solvency screening : Test binary/ternary solvent systems (e.g., PEG 400 + ethanol) for enhanced solubility .
- Solid dispersion : Use spray-drying with polymers (HPMC or PVP) to improve bioavailability .
Q. What strategies validate the compound’s environmental impact in ecotoxicology studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
